NCI-60 Panel Antiproliferative Activity: CAS 887871-66-1 vs. Closest Structural Analogs
The compound was evaluated through the NCI Developmental Therapeutics Program's in vitro cell line screening protocol. While exact GI₅₀ values for the target compound are not publicly disclosed by the NCI for every individual analog, the program's selection criteria require compounds to demonstrate significant differential growth inhibition across the 60-cell-line panel. [1] In the broader study, closely related analogs such as a 2-methoxyphenyl variant (comparable to CAS 862830-01-1) showed mean GI₅₀ values ranging from 1.5 to 8.2 µM against leukemia and colon cancer lines, whereas the 4-methoxyphenyl substitution (characteristic of CAS 887871-66-1) is hypothesized to shift selectivity toward melanoma and CNS cancer subpanels based on COMPARE analysis algorithms. [1]
| Evidence Dimension | Antiproliferative activity (Mean GI₅₀) |
|---|---|
| Target Compound Data | Not publicly disclosed at the single-compound level; selected by NCI for advanced screening based on significant activity. |
| Comparator Or Baseline | Closest analog from the study (2-methoxyphenyl derivative): Mean GI₅₀ 1.5–8.2 µM across leukemia/colon lines. |
| Quantified Difference | Qualitative shift in tumor-type selectivity predicted by COMPARE analysis; quantitative difference in mean GI₅₀ cannot be calculated due to non-disclosure. |
| Conditions | NCI-60 human tumor cell line panel; 48-hour continuous exposure; sulforhodamine B (SRB) protein assay endpoint. |
Why This Matters
NCI selection serves as an external validation of potency and novelty, indicating this compound meets a threshold of 'significant anticancer activity' that justifies its procurement for follow-up mechanism-of-action studies over unselected analogs.
- [1] Baranauskaite, J., et al. Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry, 10(6), 6597-6609 (2020). DOI: 10.33263/briac106.65976609 View Source
